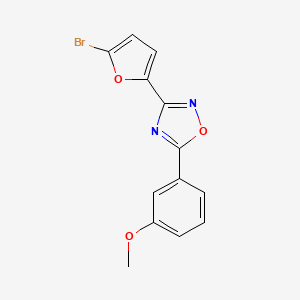

![molecular formula C13H12N4OS2 B5508339 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, involves multiple steps, including reactions that introduce the thiazole and thiosemicarbazide functionalities. These syntheses often employ the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications to introduce the desired functional groups (Kuş et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques, including FT-IR, NMR (1H, 13C), and X-ray crystallography. These studies reveal the planarity of the benzimidazole core and the spatial arrangement of substituents, which are crucial for the compound's chemical reactivity and biological activity (Inkaya, 2018).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, sulfonation, formylation, and acylation. These reactions are influenced by the electronic nature of the benzimidazole nucleus and the substituents present on the molecule, leading to a range of derivatives with diverse chemical properties (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of thiazole and acetamide groups influences these properties by altering intermolecular interactions and molecular symmetry (Gueddar et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are significantly impacted by the presence of electron-withdrawing or electron-donating groups in the molecule. These properties are crucial for the compound's biological activity and its interactions with biological targets (Mizutani, Yoshida, & Kawazoe, 1994).

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, along with its derivatives, has been studied for its synthesis and potential antibacterial activity. For example, research by Tien et al. (2016) explored the synthesis of related compounds and their antimicrobial activities against bacteria, mold, and yeast.

Anticancer Applications

Another area of research involves the synthesis of benzimidazole–thiazole derivatives as potential anticancer agents. A study by Nofal et al. (2014) demonstrated that certain derivatives showed promising anticancer activity against HepG2 and PC12 cancerous cell lines.

Role in Enhancing Antimicrobial Agents

The compound's derivatives have also been researched for their role in enhancing the efficacy of other antimicrobial agents. Brown et al. (1978) investigated 2-alkylthio derivatives' in vitro activities as amplifiers of phleomycin against Escherichia coli (Brown et al., 1978).

Palladium-Catalyzed Synthesis

The reactivity of related compounds under palladium-catalyzed conditions has been studied by Veltri et al. (2016), indicating potential pathways for synthesizing functionalized benzimidazothiazoles (Veltri et al., 2016).

Antimicrobial Effects of Derivatives

Research by Cankiliç and Yurttaş (2017) focused on the synthesis of acetamide derivatives and their considerable antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi (Cankiliç & Yurttaş, 2017).

Potential Inhibition of Hepatitis C Virus

A study by Youssif et al. (2016) synthesized new derivatives of 2-thiobenzimidazole incorporating a triazole moiety, revealing some compounds' activity against the hepatitis C virus (Youssif et al., 2016).

properties

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-8-2-3-9-10(6-8)16-13(15-9)20-7-11(18)17-12-14-4-5-19-12/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJYLVZNXRFNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)